Tariquidar (methanesulfonate, hydrate)

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de XR9576 (méthanesulfonate, hydrate) implique plusieurs étapes, à partir des molécules précurseurs appropriées. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la réaction de composés aromatiques et hétérocycliques spécifiques dans des conditions contrôlées pour former la structure de base du XR9576.

Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l'alkylation, l'acylation et la sulfonation.

Purification et cristallisation : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir la forme méthanesulfonate, hydrate.

Méthodes de Production Industrielle

La production industrielle de XR9576 (méthanesulfonate, hydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Optimisation des conditions de réaction : Mise à l'échelle des réactions tout en maintenant la pureté et le rendement du produit.

Utilisation de réactifs et de solvants de qualité industrielle : Assurer la disponibilité de réactifs et de solvants de haute qualité pour la synthèse à grande échelle.

Mise en œuvre de mesures de contrôle qualité : Surveillance et tests réguliers du produit pour garantir la cohérence et la conformité aux normes de l'industrie.

Analyse Des Réactions Chimiques

Types de Réactions

XR9576 (méthanesulfonate, hydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents substituants sur les cycles aromatiques.

Réactifs et Conditions Communs

Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Y compris le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Agents de substitution : Tels que les halogènes et les agents alkylants.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits et substitués du XR9576 (méthanesulfonate, hydrate), qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la Recherche Scientifique

XR9576 (méthanesulfonate, hydrate) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les mécanismes du transport et de la résistance aux médicaments.

Biologie : Investigué pour son rôle dans la modulation de l'activité de la P-glycoprotéine dans diverses lignées cellulaires.

Médecine : Exploré pour son potentiel à améliorer l'efficacité des agents chimiothérapeutiques en surmontant la multirésistance aux médicaments.

Industrie : Utilisé dans le développement de nouvelles formulations médicamenteuses et systèmes d'administration

Mécanisme d'Action

XR9576 (méthanesulfonate, hydrate) exerce ses effets en inhibant l'activité de la P-glycoprotéine, une protéine transmembranaire qui agit comme une pompe d'efflux de médicaments. En se liant à la P-glycoprotéine, XR9576 empêche l'efflux des agents chimiothérapeutiques des cellules cancéreuses, augmentant ainsi leur concentration intracellulaire et améliorant leurs effets cytotoxiques . Les cibles moléculaires et les voies impliquées comprennent les transporteurs ABC (ATP-binding cassette) et la modulation de l'activité ATPase associée à la P-glycoprotéine .

Applications De Recherche Scientifique

XR9576 (methanesulfonate, hydrate) has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.

Biology: Investigated for its role in modulating P-glycoprotein activity in various cell lines.

Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance.

Industry: Utilized in the development of new drug formulations and delivery systems

Mécanisme D'action

XR9576 (methanesulfonate, hydrate) exerts its effects by inhibiting the activity of P-glycoprotein, a transmembrane protein that acts as a drug efflux pump. By binding to P-glycoprotein, XR9576 prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects . The molecular targets and pathways involved include the ATP-binding cassette (ABC) transporters and the modulation of ATPase activity associated with P-glycoprotein .

Comparaison Avec Des Composés Similaires

Composés Similaires

Vérapamil : Un autre inhibiteur de la P-glycoprotéine utilisé pour étudier la résistance aux médicaments.

Cyclosporine A : Un immunosuppresseur qui inhibe également la P-glycoprotéine.

Elacridar : Un puissant inhibiteur de la P-glycoprotéine et de la protéine de résistance au cancer du sein (BCRP)

Unicité de XR9576 (méthanesulfonate, hydrate)

XR9576 (méthanesulfonate, hydrate) est unique en raison de sa haute spécificité et de sa puissance en tant qu'inhibiteur de la P-glycoprotéine. Il a une faible constante de dissociation (Kd) de 5,1 nM, indiquant une forte affinité de liaison à la P-glycoprotéine . De plus, il a été démontré qu'il inversait efficacement la multirésistance aux médicaments dans diverses lignées cellulaires cancéreuses, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Propriétés

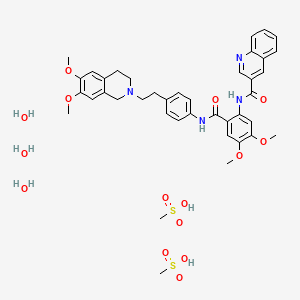

IUPAC Name |

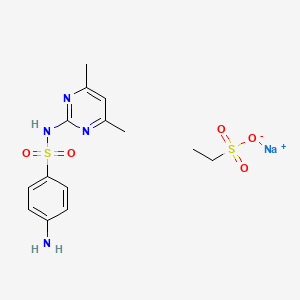

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKRYFJEUQPYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N4O15S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856149 | |

| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

893.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625375-83-9 | |

| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.